molecular formula C14H21ClN2O B2731507 1-(6-Chlorohexyl)-3-(o-tolyl)urea CAS No. 292159-73-0

1-(6-Chlorohexyl)-3-(o-tolyl)urea

Cat. No.: B2731507
CAS No.: 292159-73-0
M. Wt: 268.79
InChI Key: AIYCNWDPNSFEMK-UHFFFAOYSA-N
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Description

1-(6-Chlorohexyl)-3-(o-tolyl)urea is an organic compound with the molecular formula C14H21ClN2O. It is a urea derivative characterized by the presence of a 6-chlorohexyl group and a 2-methylphenyl group attached to the urea moiety.

Scientific Research Applications

1-(6-Chlorohexyl)-3-(o-tolyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of urea compounds can vary widely depending on their specific structure and the context in which they are used. In pharmaceutical applications, for example, they often interact with biological molecules in specific ways to achieve their therapeutic effects .

Safety and Hazards

The safety and hazards associated with urea compounds can also vary widely depending on their specific structure. Some urea compounds are relatively safe to handle, while others can be toxic or hazardous .

Future Directions

The future directions for research on urea compounds are vast. They are of interest in many fields, including pharmaceuticals, materials science, and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chlorohexyl)-3-(o-tolyl)urea typically involves the reaction of 6-chlorohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-chlorohexylamine+2-methylphenyl isocyanateThis compound\text{6-chlorohexylamine} + \text{2-methylphenyl isocyanate} \rightarrow \text{this compound} 6-chlorohexylamine+2-methylphenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chlorohexyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the 6-chlorohexyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chlorohexyl)-3-phenylurea: Similar structure but lacks the 2-methyl group on the phenyl ring.

    1-(6-Chlorohexyl)-3-(4-methylphenyl)urea: Similar structure but has the methyl group at the 4-position on the phenyl ring.

    1-(6-Chlorohexyl)-3-(2,4-dimethylphenyl)urea: Contains two methyl groups on the phenyl ring.

Uniqueness

1-(6-Chlorohexyl)-3-(o-tolyl)urea is unique due to the specific positioning of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs .

Properties

IUPAC Name

1-(6-chlorohexyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYCNWDPNSFEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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